molecular formula C8H4Cl3N3O B13709252 2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one

2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one

Cat. No.: B13709252
M. Wt: 264.5 g/mol
InChI Key: WKQCUGFZGSJPFY-UHFFFAOYSA-N
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Description

2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by the presence of three chlorine atoms and a methyl group attached to the pyrido[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as chlorination, methylation, and cyclization, followed by purification techniques like recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, hydrazine hydrate, and various acids and bases. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups.

Properties

Molecular Formula

C8H4Cl3N3O

Molecular Weight

264.5 g/mol

IUPAC Name

2,4,7-trichloro-5-methylpyrido[3,2-d]pyrimidin-6-one

InChI

InChI=1S/C8H4Cl3N3O/c1-14-5-4(2-3(9)7(14)15)12-8(11)13-6(5)10/h2H,1H3

InChI Key

WKQCUGFZGSJPFY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C1=O)Cl)N=C(N=C2Cl)Cl

Origin of Product

United States

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